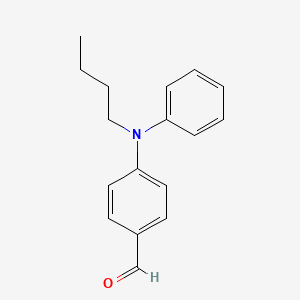

4-(Butyl(phenyl)amino)benzaldehyde

Description

Overview of Amino-Substituted Benzaldehyde (B42025) Architectures in Contemporary Chemical Research

Amino-substituted benzaldehydes are characterized by the presence of an amino group (-NH2, -NHR, or -NR2) on the phenyl ring of a benzaldehyde molecule. This substitution significantly influences the reactivity of both the aldehyde and the aromatic ring. These compounds are key intermediates in the synthesis of pharmaceuticals, dyes, and polymers. tcichemicals.com Their ability to undergo condensation reactions makes them valuable in the construction of Schiff bases and heterocyclic systems. rsc.org

Relevance of N-Substituted Anilines and Benzaldehyde Moieties in Organic Synthesis and Functional Materials

N-substituted anilines are a critical class of compounds in organic synthesis, frequently employed in cross-coupling reactions to form C-N bonds and as precursors for various heterocyclic compounds. wikipedia.org The nature of the substituent on the nitrogen atom can be tailored to fine-tune the electronic properties and solubility of the resulting molecules. Benzaldehyde and its derivatives are fundamental reagents in organic chemistry, participating in a plethora of reactions including nucleophilic additions and condensations. orientjchem.org In the realm of materials science, the benzaldehyde moiety often serves as a core component in the design of functional materials, including polymers and molecular switches.

Structural Significance of 4-(Butyl(phenyl)amino)benzaldehyde within Aminobenzaldehyde Chemistry

This compound, with its CAS Number 502990-49-0, possesses a distinct "push-pull" electronic structure. epa.govbldpharm.com The N-butyl-N-phenylamino group at the 4-position of the benzaldehyde ring acts as a potent electron donor, while the formyl group serves as an electron acceptor. This intramolecular charge transfer character is central to the compound's interesting optical and electronic properties. The butyl group enhances solubility in organic solvents, while the phenyl group contributes to the electronic delocalization and potential for π-stacking interactions.

Interdisciplinary Impact of Aminobenzaldehyde Derivatives in Advanced Scientific Fields

The unique properties of aminobenzaldehyde derivatives have led to their application in a variety of advanced scientific fields. Their solvatochromic behavior, where the color of the compound changes with the polarity of the solvent, makes them useful as probes for studying solvent effects. nih.gov Furthermore, the significant nonlinear optical (NLO) properties exhibited by many push-pull systems suggest potential applications in photonics and optoelectronics. metu.edu.trwiley.com The reactivity of the aldehyde group also allows for their use in the development of chemical sensors and fluorescent probes for detecting specific analytes. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-(N-butylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-13-18(16-7-5-4-6-8-16)17-11-9-15(14-19)10-12-17/h4-12,14H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVRTFDEHSLQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734790 | |

| Record name | 4-[Butyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502990-49-0 | |

| Record name | 4-[Butyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques and Applications

Structural Elucidation via X-Ray Diffraction Analysis

X-ray diffraction stands as a powerful and definitive method for determining the molecular and crystal structure of a compound. mdpi.com It provides unparalleled insight into the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. nih.gov

Through single-crystal X-ray diffraction analysis, the precise molecular conformation of 4-(Butyl(phenyl)amino)benzaldehyde can be established. This technique reveals the dihedral angles between the phenyl rings and the orientation of the butyl group relative to the rest of the molecule. The way individual molecules pack together in the crystal lattice, which is crucial for understanding the material's bulk properties, is also determined. For analogous compounds, such as 4-(Diphenylamino)benzaldehyde (B1293675), studies have shown that the nitrogen atom typically adopts a trigonal-planar geometry. researchgate.net In the case of 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde, the central aromatic ring was found to form significant dihedral angles with the outer rings, indicating a non-planar molecular structure. nih.gov

Detailed crystallographic data for derivatives of aminobenzaldehyde are often reported with key parameters.

Table 1: Representative Crystal Data for an Aminobenzaldehyde Derivative

| Parameter | Value |

|---|---|

| Formula | C₂₂H₂₀N₂O |

| Molecular Weight | 328.40 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8338 (14) |

| b (Å) | 9.5747 (18) |

| c (Å) | 10.472 (2) |

| α (°) | 86.621 (2) |

| β (°) | 84.276 (1) |

| γ (°) | 83.886 (1) |

| Volume (ų) | 875.3 (3) |

| Z | 2 |

Data derived from a related structure, 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde, for illustrative purposes. nih.gov

The packing of molecules within a crystal is governed by a network of intermolecular interactions. In the crystalline state of aminobenzaldehyde derivatives, weak intermolecular forces such as C—H···O and C—H···π interactions are often observed. nih.govdergipark.org.tr These interactions play a critical role in stabilizing the crystal structure. For instance, in the crystal structure of 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde, weak C—H···O interactions link the molecules into layers. nih.gov A thorough analysis of the crystal packing of this compound would identify and quantify these crucial interactions.

Vibrational Spectroscopy for Functional Group and Molecular Structure Assessment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, characteristic absorption bands would be expected for the aldehyde C=O stretch, the C-N stretching of the tertiary amine, and various vibrations associated with the aromatic rings and the alkyl chain. nist.govresearchgate.net In related compounds like 4-(dimethylamino)benzaldehyde (B131446), the C=O stretching vibration is a prominent feature. nist.gov The FT-IR spectrum of a similar Schiff base precursor, 4-bromobenzaldehyde (B125591), also shows characteristic aldehyde peaks. researchgate.net

Table 2: Expected FT-IR Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aldehyde C-H | ~2850 and ~2750 | Stretching |

| Aldehyde C=O | ~1700-1680 | Stretching |

| Aromatic C=C | ~1600-1450 | Stretching |

| C-N (amine) | ~1360-1250 | Stretching |

| C-H (alkyl) | ~2960-2850 | Stretching |

Data is based on typical ranges for these functional groups. nist.govnist.gov

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for characterizing the phenyl rings and the C-C backbone of the butyl group in this compound. researchgate.net Surface-enhanced Raman scattering (SERS) can be a powerful application for studying such molecules, offering significantly amplified signals. mdpi.com The analysis of the Raman spectrum of the related compound 4-[N-phenyl-N-(3-methylphenyl)amino]-benzoic acid has been successfully performed with the aid of density functional theory (DFT) calculations to assign the vibrational modes. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides information on the chemical environment of each atom, allowing for a complete assignment of the molecular skeleton.

For this compound, ¹H NMR would show distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the protons of the butyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm their substitution pattern. The signals for the butyl group would appear in the aliphatic region of the spectrum. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be particularly deshielded and appear at a characteristic downfield shift. rsc.org The chemical shifts of the aromatic carbons would provide further evidence for the structure and electronic distribution within the phenyl rings.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CHO | ~9.8 | ~191 |

| Aromatic CH | ~7.8 - 6.8 | ~150 - 110 |

| Butyl -CH₂-N | ~3.4 | ~50 |

| Butyl -CH₂- | ~1.6 | ~30 |

| Butyl -CH₂- | ~1.4 | ~20 |

| Butyl -CH₃ | ~0.9 | ~14 |

Predicted values based on data for analogous compounds such as 4-N-butylbenzaldehyde and other N-substituted aminobenzaldehydes. chemicalbook.comrsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum provides characteristic signals corresponding to the various protons in the molecule.

In a typical ¹H NMR spectrum of this compound, the aldehydic proton (-CHO) appears as a singlet at approximately 9.92 δ. The aromatic protons exhibit multiplets in the range of 6.91 to 7.85 δ. The methylene (B1212753) protons of the butyl group adjacent to the nitrogen atom and the other methylene protons of the butyl group show distinct signals, as do the terminal methyl protons. researchgate.net

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| This compound | Not specified | 9.92 (s, 1H, -CHO), 7.85-6.91 (m, aromatic protons) researchgate.net |

| 4-(tert-butyl)benzaldehyde | CDCl₃ | 9.99 (s, 1H), 7.85 (d, J = 8.3 Hz, 2H), 7.56 (d, J = 8.3 Hz, 2H), 1.36 (s, 9H) rsc.org |

| 4-N-BUTYLBENZALDEHYDE | Not specified | Spectral data available chemicalbook.com |

| Butyraldehyde | Not specified | Spectral data available chemicalbook.com |

| 4-aminobenzaldehyde (B1209532) | DMSO-d6 | 8.46 (s, 1H, -CHO), 7.54 (d, J = 8.5 Hz, 2H), 6.66 (d, J = 8.5 Hz, 2H), 5.77 (s, 2H, -NH₂) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key signals include the carbonyl carbon of the aldehyde group, which typically appears significantly downfield. The aromatic carbons show a series of signals in the aromatic region of the spectrum, with their exact chemical shifts influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. The four distinct carbons of the butyl group also produce characteristic signals in the aliphatic region.

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 4-(tert-butyl)benzaldehyde | CDCl₃ | 192.1, 158.5, 134.1, 129.7, 126.0, 35.4, 31.1 rsc.org |

| 4-aminobenzaldehyde | DMSO-d6 | 160.25, 152.10, 130.20, 121.99, 113.97 rsc.org |

| 4-Dimethylaminobenzaldehyde | Not specified | Spectral data available chemicalbook.com |

| Butyl 4-aminobenzoate | Not specified | Spectral data available chemicalbook.com |

| 4-Phenyl-1-butene | Not specified | Spectral data available chemicalbook.com |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphinate Derivatives

While not directly applicable to this compound itself, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a crucial technique for characterizing its phosphinate derivatives. This method is highly specific to the phosphorus nucleus and provides valuable information about its chemical environment, oxidation state, and coupling to neighboring atoms. The chemical shifts in ³¹P NMR are sensitive to the nature of the substituents on the phosphorus atom, allowing for detailed structural analysis of these derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. whitman.edu For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edudocbrown.info For amines, alpha-cleavage is a dominant fragmentation mode. libretexts.org The specific fragmentation pattern of this compound would show characteristic losses related to the butyl group and the substituted aromatic ring, aiding in the confirmation of its structure.

| Compound | Molecular Weight | Key Fragmentation Peaks (m/z) |

|---|---|---|

| Benzaldehyde (B42025) | 106.12 g/mol nist.gov | 106 (M+), 105 (M-H), 77 (C₆H₅⁺) docbrown.info |

| 4-Aminobenzaldehyde | 121.14 g/mol uq.edu.au | Not specified |

| 4-Nitrobenzaldehyde | 151.12 g/mol nist.gov | Not specified |

| 4-(Dimethylamino)benzaldehyde | 149.19 g/mol nist.gov | Not specified |

| Phenol, 4-amino- | 109.13 g/mol nist.gov | Not specified |

| Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]- | 290.34 g/mol nist.gov | Not specified |

UV-Visible Electronic Absorption Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The presence of the extended conjugated system, including the benzene (B151609) ring, the amino group, and the aldehyde group, results in absorption maxima at specific wavelengths (λmax). The electron-donating butyl(phenyl)amino group causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzaldehyde. For instance, a related compound, 4-aminobenzaldehyde, can form a red derivative with a maximum absorption at 472 nm. medchemexpress.com Another similar compound, 4-nitrobenzaldehyde, shows a characteristic absorption band in the region of 270-280 nm. researchgate.netresearchgate.net The exact position and intensity of these bands are sensitive to the solvent polarity.

| Compound | Solvent | Absorption Maxima (λmax) in nm |

|---|---|---|

| 4-aminobenzaldehyde derivative | Not specified | 472 medchemexpress.com |

| 4-nitrobenzaldehyde | Not specified | 270-280 researchgate.netresearchgate.net |

| 4-aminobenzaldehyde | Not specified | A band around 310 nm confirms the aldehyde group researchgate.net |

| Benzaldehyde, 4-(dimethylamino)- | Not specified | Spectral data available nist.gov |

Based on the comprehensive search conducted, there is no publicly available scientific literature containing the specific computational and theoretical chemistry investigations for the compound “this compound” as required by the provided outline. The search results yielded information on analogous compounds, such as 4-(Dimethylamino)benzaldehyde and other derivatives, but no studies were found that focused specifically on the electronic structure, geometry optimization, frontier molecular orbitals, molecular electrostatic potential, dipole moments, polarizability, or hyperpolarizability of this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on the specified compound. Providing data from related molecules would be scientifically inaccurate and would violate the core instructions of the request.

Theoretical Insights into Solvatochromic Behavior and Solvent Effects

The solvatochromic behavior of this compound, which is the change in its color or spectral properties with the polarity of the solvent, can be rationalized through theoretical calculations. The compound exhibits a significant intramolecular charge transfer (ICT) character, where the electron-donating butyl(phenyl)amino group pushes electron density towards the electron-withdrawing benzaldehyde moiety upon photoexcitation. This leads to a larger dipole moment in the excited state compared to the ground state.

Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating this phenomenon. rsc.org By employing a polarizable continuum model (PCM), it is possible to simulate the solvent environment and predict the absorption maxima (λmax) in various media. Studies on analogous 4-dialkylaminobenzaldehyde derivatives consistently show a bathochromic (red) shift in the absorption spectra as the solvent polarity increases. nih.govresearchgate.net This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition.

The contribution of specific and non-specific solvent-solute interactions can be dissected using multi-parameter solvent polarity scales, such as the Kamlet-Taft or Catalan models. nih.govresearchgate.net These analyses typically reveal that both the solvent's hydrogen bond donating ability and its dipolarity/polarizability play a role in the observed solvatochromic shifts.

Table 1: Predicted Solvatochromic Data for this compound based on Analogous Compounds

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift (nm) vs. Cyclohexane |

| Cyclohexane | 2.02 | ~380 | 0 |

| Dioxane | 2.21 | ~390 | +10 |

| Dichloromethane | 8.93 | ~398 | +18 |

| Acetone | 20.7 | ~402 | +22 |

| Ethanol | 24.5 | ~405 | +25 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~410 | +30 |

Note: The λmax values are illustrative predictions based on trends observed for structurally similar 4-alkylaminobenzaldehyde derivatives and are not experimental data for the title compound.

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound often involves the condensation of N-butylaniline with 4-fluorobenzaldehyde (B137897) or a similar electrophilic aromatic aldehyde.

A detailed DFT study on the reaction between a generic benzaldehyde and an amine reveals a stepwise mechanism. nih.govcanterbury.ac.ukresearchgate.net The reaction typically proceeds through the following key steps, each with a corresponding transition state (TS):

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the benzaldehyde, leading to the formation of a zwitterionic intermediate. This is often the rate-determining step.

Proton Transfer: An intramolecular or solvent-assisted proton transfer occurs from the nitrogen to the oxygen atom, resulting in a hemiaminal intermediate.

Dehydration: The hydroxyl group of the hemiaminal is protonated, followed by the elimination of a water molecule to form a Schiff base (imine). The transition state for this step involves the breaking of the C-O bond and the formation of the C=N double bond. nih.govresearchgate.net

The energy barriers for each of these steps, as well as the geometries of the reactants, intermediates, transition states, and products, can be calculated. These calculations provide a quantitative understanding of the reaction kinetics and thermodynamics. For example, the activation energy for the initial nucleophilic attack can be correlated with the electrophilicity of the benzaldehyde and the nucleophilicity of the amine. Substituents on either reactant can significantly influence these barriers.

Table 2: Conceptual Reaction Pathway Analysis for the Formation of an Imine from an Amine and Benzaldehyde

| Reaction Step | Key Transformation | Nature of Stationary Point | Conceptual Energy Barrier |

| 1 | N-C bond formation | Transition State 1 (TS1) | High |

| 2 | Hemiaminal formation | Intermediate 1 | Local Minimum |

| 3 | O-H bond breaking, C=N formation | Transition State 2 (TS2) | Moderate |

| 4 | Imine (Schiff base) formation | Product | Global Minimum |

Note: This table represents a generalized pathway based on DFT studies of analogous reactions. Specific energy values would require dedicated calculations for this compound.

Conformational Landscape Exploration

The most important conformational degrees of freedom include:

Rotation around the C-N bond: The torsion angle between the phenyl ring of the benzaldehyde moiety and the amino nitrogen.

Rotation around the N-phenyl bond: The torsion angle involving the butyl-substituted phenyl group and the nitrogen atom.

Conformation of the butyl group: The various staggered conformations (anti, gauche) of the n-butyl chain.

Computational studies on similar N-alkylanilines and biphenyl (B1667301) systems indicate that the rotational barriers around the C-N and N-phenyl bonds are relatively low, typically in the range of a few kcal/mol. chemrxiv.orgbiomedres.usbiomedres.us This suggests that at room temperature, the molecule exists as a dynamic ensemble of rapidly interconverting conformers.

Potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles, can map out the conformational landscape. mdpi.com These scans typically reveal the lowest energy (most stable) conformations. For this compound, the most stable conformer is likely to have a non-planar arrangement of the phenyl rings and the amino nitrogen to minimize steric hindrance, while still allowing for significant electronic conjugation.

Table 3: Key Conformational Dihedrals in this compound and Their Expected Behavior

| Dihedral Angle | Description | Expected Low-Energy Conformations | Estimated Rotational Barrier |

| C(aryl)-C(aryl)-N-C(phenyl) | Rotation of the amino group relative to the benzaldehyde ring | Twisted, non-planar | Low |

| C(aryl)-N-C(phenyl)-C(phenyl) | Rotation of the N-phenyl group | Twisted, non-planar | Low |

| N-C-C-C (of butyl group) | Conformation of the butyl chain | Staggered (anti and gauche) | Very Low |

Note: The descriptions are based on general principles of conformational analysis and data from analogous systems.

Potential Applications in Materials Science and Analytical Chemistry

Nonlinear Optical (NLO) Materials

Molecules with a strong "push-pull" electronic structure, like the subject compound, are known to exhibit significant second-order nonlinear optical (NLO) responses. metu.edu.trwiley.com This property arises from the large change in dipole moment between the ground and excited states, which is a direct consequence of the intramolecular charge transfer. Such materials are of interest for applications in optical data storage, telecommunications, and optical signal processing. metu.edu.tr

Chemical Sensors and Fluorescent Probes

The reactivity of the aldehyde functional group can be harnessed to develop chemical sensors. For instance, it can undergo condensation reactions with specific analytes, leading to a detectable change in its photophysical properties, such as a shift in its absorption or fluorescence spectrum. rsc.org This makes compounds like this compound potential candidates for the development of fluorescent probes for the detection of various species.

Organic Electronics

The delocalized π-system and the donor-acceptor nature of this compound make it a potential building block for organic electronic materials. These materials could be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The tunability of its electronic properties through modification of the substituents offers a pathway to designing materials with specific desired characteristics for these applications.

Reaction Mechanisms and Chemical Transformations

Aminobenzaldehyde as a Key Reaction Intermediate in Organic Synthesis

Aminobenzaldehydes are valuable and versatile intermediates in organic chemistry, serving as foundational building blocks for a wide array of more complex molecules. researchgate.netwiserpub.com Their bifunctional nature allows them to participate in a diverse range of chemical transformations. The aldehyde group can undergo condensation, addition, and oxidation/reduction reactions, while the amino group provides a site for N-alkylation, acylation, and diazotization. The compound 4-(Butyl(phenyl)amino)benzaldehyde, as a substituted aminobenzaldehyde, is a precursor for various organic moieties, including quinolines and other heterocyclic systems. scribd.com For instance, the reaction of aminobenzamides with aldehydes can form imine intermediates that undergo intramolecular cyclization to produce quinazolin-4(3H)-ones. scribd.com Similarly, enamines, which can be formed from aldehydes, are recognized as crucial intermediates for synthesizing tetrasubstituted structures. researchgate.net The synthesis of p-aminobenzaldehyde itself from p-nitrotoluene highlights its role as a useful, albeit sometimes impure, intermediate for preparing various derivatives. libretexts.org

Condensation Reactions Involving the Aldehyde Group

The aldehyde functional group of this compound is a primary site for condensation reactions, which are fundamental for carbon-carbon and carbon-nitrogen bond formation.

A hallmark reaction of aldehydes is their condensation with primary amines to form Schiff bases, also known as imines or azomethines, which contain a carbon-nitrogen double bond (RHC=N-R'). ontosight.ai This reaction is a cornerstone of organic synthesis and is vital in the formation of many biologically active compounds. ontosight.aiacs.org The process typically begins with the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a hemiaminal. research-advances.org This hemiaminal is often a short-lived species that subsequently undergoes dehydration to yield the stable imine. research-advances.org

The formation and stability of the hemiaminal and the final Schiff base can be influenced by reaction conditions such as the solvent and pH. research-advances.orgrsc.org For example, studies on similar systems have shown that apolar aprotic solvents can favor the hemiaminal, while polar solvents tend to shift the equilibrium towards the Schiff base. research-advances.org The general synthesis is often achieved by condensing primary amines with active carbonyl compounds, sometimes by simply stirring the reactants in a suitable solvent like ethanol. ontosight.ainih.gov Derivatives of aminobenzaldehydes, such as thiosemicarbazones, are also synthesized through this condensation pathway. nih.gov Schiff bases derived from substituted aminobenzaldehydes have been synthesized and characterized for various applications, including their potential biological activities. ontosight.aimdpi.com

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). researchgate.net182.160.97 This reaction is a powerful method for forming carbon-carbon double bonds. researchgate.net The mechanism involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction, ultimately producing an α,β-unsaturated product. researchgate.net182.160.97

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), which deprotonates the active methylene compound to form a carbanion (enolate). researchgate.netresearchgate.net This carbanion then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. 182.160.97 The electron-donating butyl(phenyl)amino group on the benzaldehyde (B42025) ring would decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction compared to unsubstituted or electron-withdrawn benzaldehydes. A variety of catalysts have been employed to facilitate this reaction under different conditions.

| Catalyst System | Reactants Example | Conditions | Key Feature |

| Piperidine | 2-Methoxybenzaldehyde and thiobarbituric acid | Ethanol | Classic weak base catalysis. researchgate.net |

| Imidazolium-based Ionic Liquids | Various aldehydes and methylene compounds | Solvent-free | Acts as a recyclable reaction medium and promoter. researchgate.net |

| Bifunctional Catalysts (e.g., AMSA-MIL-101-NH2) | Benzaldehyde and malononitrile | N/A | Contains both acidic and basic sites for one-pot reactions. researchgate.net |

| Natural Phosphate, Metal Oxides, Zeolites | General aldehydes and active methylene compounds | Various, often heterogeneous | Heterogeneous catalysis allows for easier catalyst separation. researchgate.net |

Nucleophilic Addition and Substitution Reactions

The primary reaction at the carbonyl group of an aldehyde is nucleophilic addition. chemrxiv.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³, and forming a tetrahedral alkoxide intermediate. However, the reactivity of aromatic aldehydes in these reactions is highly dependent on the substituents on the benzene (B151609) ring.

Electron-donating groups, such as the tertiary amino group in this compound, decrease the reactivity of the aldehyde towards nucleophiles. The nitrogen atom donates electron density into the aromatic ring through resonance, which in turn delocalizes and reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl group less electrophilic and therefore less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups (like a nitro group). It has been noted that p-aminobenzaldehyde shows significantly reduced or no nucleophilic addition reactivity due to this strong resonance stabilization.

It is important to distinguish that acyl groups, like the one in benzaldehyde, undergo nucleophilic addition rather than nucleophilic substitution at the carbonyl carbon. Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is a different class of reaction that is favored by electron-withdrawing groups.

| Benzaldehyde Derivative | Substituent Effect | Reactivity toward Nucleophilic Addition |

| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing (-R) | Most Reactive |

| Benzaldehyde | Neutral | Baseline Reactivity |

| 4-Methylbenzaldehyde | Weak Electron-Donating (+I) | Less Reactive |

| This compound | Strong Electron-Donating (+R) | Least Reactive |

Electron Transfer Processes and Redox Chemistry in Benzaldehyde Derivatives

The redox chemistry of benzaldehyde derivatives involves both oxidation and reduction of the aldehyde group. The electron-donating amino substituent in this compound influences these processes.

Oxidation: Substituted benzaldehydes can be oxidized to their corresponding benzoic acids using various oxidizing agents like pyridinium (B92312) bromochromate (PBC) or potassium permanganate (B83412) under phase-transfer catalysis. researchgate.net The reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups can affect the reaction mechanism and rate, and the presence of an electron-deficient reaction center in the rate-determining step has been suggested for certain oxidation reactions.

Reduction: The aldehyde group is readily reduced to a primary alcohol. For example, 4-(dimethylamino)benzaldehyde (B131446) can be reduced to the corresponding alcohol via hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) and a potassium carbonate catalyst. researchgate.net More powerful reducing agents like lithium aluminum hydride are also effective.

Electron Transfer: Single-electron transfer (SET) processes can initiate radical reactions in carbonyl compounds. libretexts.org Metals such as sodium can transfer a single electron to a carbonyl group, like that in benzophenone, to form a radical anion known as a ketyl. libretexts.org For aminobenzaldehyde derivatives, photoinduced electron transfer is a known process. ontosight.ai Furthermore, the electrochemical oxidation of benzaldehyde can proceed via a one-electron pathway to generate H₂ gas and the corresponding carboxylate, a process known as electro-oxidative dehydrogenation. This contrasts with the more common two-electron oxidation that forms water. The electron-donating amino group in this compound would lower the oxidation potential, making it more susceptible to SET oxidation compared to unsubstituted benzaldehyde.

Catalytic Aspects in Aminobenzaldehyde Reactions

Catalysis plays a crucial role in many reactions involving aminobenzaldehydes, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

Base Catalysis: As mentioned, weak bases like piperidine, pyridine, and various amines are classic catalysts for condensation reactions such as the Knoevenagel condensation. researchgate.netresearchgate.net

Acid Catalysis: The synthesis of certain derivatives, such as the formation of Schiff bases, can be influenced by pH, with acidic conditions sometimes facilitating the dehydration of the hemiaminal intermediate. rsc.org

Photocatalysis: Visible-light-induced reactions have been developed for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes, using fluorescein (B123965) as a photocatalyst and an oxidant. scribd.com This method involves a single electron transfer mechanism initiated by the excited photocatalyst. scribd.com

Metal-Based Catalysis: Nickel-catalyzed three-component reactions have been developed for the carboamination of alkynes, which can lead to complex enamine structures that are otherwise difficult to access. researchgate.net

Advanced Materials: Modern catalytic systems include ionic liquids, which can act as both solvent and promoter, and solid-supported catalysts like metal-organic frameworks (MOFs) that can provide both acidic and basic sites for tandem reactions. researchgate.netresearchgate.net For instance, the synthesis of 4-(N-morpholyl)benzaldehyde from 4-fluorobenzaldehyde (B137897) has been achieved using a potassium carbonate-activated silica (B1680970) gel support under microwave irradiation. scribd.com

Influence of Substituents and Solvation on Reaction Energetics and Pathways

The chemical behavior of this compound in reactions is profoundly influenced by both the electronic nature of any additional substituents on its aromatic rings and the properties of the solvent in which the reaction is conducted. These factors can alter the energy of the ground state, transition states, and intermediates, thereby affecting reaction rates and potentially changing the preferred chemical pathway.

Detailed Research Findings

Influence of Substituents:

The reactivity of the aldehyde functional group in this compound is directly linked to the electron density at the carbonyl carbon. Substituents on either the phenylamino (B1219803) ring or the benzaldehyde ring can modulate this electron density through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density on the aromatic ring. When present, particularly at the para-position relative to the amino group, an EWG on the N-phenyl ring would make the nitrogen lone pair less available for donation to the benzaldehyde ring. An EWG on the benzaldehyde ring itself would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Research on related benzaldehydes has shown that electronic features of substituents significantly impact reactivity; for instance, in an aldol reaction, 4-cyanobenzaldehyde (B52832) reacted 54 times faster than 4-methoxybenzaldehyde, highlighting the powerful effect of a strong EWG. researchgate.net

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups increase electron density. An EDG on the N-phenyl ring would enhance the electron-donating character of the amino group, increasing electron density on the benzaldehyde ring and deactivating the carbonyl group toward nucleophiles. In some reactions, a marked electronic effect is observed where electron-donating substituents lead to excellent yields, while electron-withdrawing groups result in lower yields. nih.gov

Steric Hindrance: The size of substituents near the reactive aldehyde center can physically block the approach of a nucleophile. This steric hindrance can slow down a reaction rate, even if the electronic effects are favorable. koreascience.kr

However, the influence of these electronic effects can be context-dependent. In certain catalytic systems, such as some nickel-catalyzed reactions, the reactivity may show minimal sensitivity to the electronic properties of the substituents. acs.org Furthermore, in extended conjugated systems, the impact of substituents may be significantly dampened compared to simpler aromatic systems. researchgate.net

| Substituent Type (on Benzaldehyde Ring) | Example | Electronic Effect | Expected Influence on Reactivity toward Nucleophiles |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂ | -I, -M | Significant increase in reaction rate |

| Moderate Electron-Withdrawing | -Cl | -I, +M | Moderate increase in reaction rate |

| Strong Electron-Donating | -OCH₃ | -I, +M | Significant decrease in reaction rate |

| Sterically Bulky Group (ortho position) | -C(CH₃)₃ | Steric Hindrance | Decrease in reaction rate due to steric hindrance |

Influence of Solvation:

The solvent plays a critical role that extends beyond simply dissolving the reactants. It can actively participate in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. chemrxiv.org

Polarity and Dielectric Constant: The rate of reactions can vary by orders of magnitude depending on the solvent. chemrxiv.org For reactions that proceed through a charged or highly polar transition state, polar solvents provide stabilization, lowering the activation energy and accelerating the reaction. The higher the dielectric constant of the solvent, the greater this stabilization effect can be. chemrxiv.org Conversely, non-polar solvents like n-hexane would be less effective at stabilizing polar transition states. chemrxiv.org

Hydrogen Bonding: Solvents with hydrogen-bond donor (HBD) capabilities, such as alcohols (methanol, ethanol) or even chloroform, can have specific interactions. chemrxiv.orgrsc.org They can form hydrogen bonds with the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and activating it for reaction. HBD solvents can also stabilize leaving groups in nucleophilic substitution reactions, sometimes to the extent that the rate-determining step of the reaction mechanism changes. rsc.org

Aprotic vs. Protic Solvents: The choice between aprotic solvents (like DMSO, DMF, acetonitrile) and protic solvents (like water, ethanol) is crucial. Aprotic solvents are generally less capable of solvating anions, which can enhance the nucleophilicity of anionic reagents. Protic solvents excel at solvating both cations and anions. The reactivity and even the products of a reaction can be highly dependent on the solvent's ability to form hydrogen bonds. chemrxiv.org Studies on the degradation of certain organic salts showed that stability was highest in water and methanol, indicating a strong solvent-specific effect. tue.nl

| Solvent Type | Example | Key Properties | Expected Influence on Nucleophilic Addition to Aldehyde |

|---|---|---|---|

| Non-Polar | n-Hexane, Toluene | Low dielectric constant, no H-bonding | Slow reaction rate due to poor stabilization of polar transition state. |

| Polar Aprotic | Acetonitrile, DMSO | High dielectric constant, no H-bonding | Moderate to fast reaction rate, enhances nucleophilicity of anionic reagents. |

| Polar Protic | Methanol, Water | High dielectric constant, H-bond donor | Fast reaction rate due to stabilization of polar transition state and H-bond activation of the carbonyl group. |

Photophysical Phenomena and Advanced Optical Properties

Solvatochromism and Solvent-Dependent Electronic Transitions

Solvatochromism is a phenomenon where the color of a chemical substance, and more broadly its absorption and emission spectra, changes with the polarity of the solvent. wikipedia.org This effect is a direct consequence of differential solvation of the ground and excited electronic states of the molecule. In molecules like 4-(Butyl(phenyl)amino)benzaldehyde, which possess a significant difference in dipole moment between their ground and excited states, solvatochromism is particularly pronounced.

Positive and Negative Solvatochromism in Aminobenzaldehyde Derivatives

Aminobenzaldehyde derivatives and similar donor-acceptor compounds can exhibit either positive or negative solvatochromism, depending on the nature of the electronic transition. wikipedia.org

Positive Solvatochromism (Bathochromic Shift): This is the more common phenomenon for donor-acceptor molecules and involves a shift of the spectral bands to longer wavelengths (a red shift) as the solvent polarity increases. wikipedia.org This occurs when the excited state is more polar than the ground state. The polar solvent molecules stabilize the highly polar excited state more effectively than the less polar ground state, thus reducing the energy gap for the electronic transition. wikipedia.org For instance, in studies of compounds with similar structures, such as (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, a red shift is observed in both the absorption and fluorescence emission maxima as the solvent polarity increases from n-Hexane to Dimethylformamide (DMF). kau.edu.sa This behavior is indicative of a more polar excited state.

Negative Solvatochromism (Hypsochromic Shift): This involves a shift of the spectral bands to shorter wavelengths (a blue shift) with increasing solvent polarity. wikipedia.org It occurs when the ground state is more polar than the excited state. In this scenario, the polar solvent molecules provide greater stabilization to the ground state, increasing the energy required for the transition. wikipedia.org While less common for the primary charge-transfer band in this class of molecules, shifts in other electronic bands or in molecules with different ground state configurations can show this behavior. For example, some Schiff base derivatives have been shown to exhibit a reversal from positive to negative solvatochromism depending on the specific solvent-solute interactions. nih.gov

Intramolecular Charge Transfer (ICT) State Contributions to Solvatochromism

The significant solvatochromism observed in 4-(dialkylamino)benzaldehyde and related compounds is fundamentally linked to an Intramolecular Charge Transfer (ICT) process. researchgate.netrsc.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing aldehyde group.

This process leads to the formation of a highly polar excited state, often referred to as the ICT state, which has a much larger dipole moment than the ground state. researchgate.netresearchgate.net The stabilization of this ICT state is highly dependent on the polarity of the solvent. Polar solvents orient themselves around the excited molecule to stabilize the large dipole moment of the ICT state, leading to a significant red shift in the fluorescence emission spectrum. researchgate.netrsc.org

In some related molecules, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), a paradigm for ICT studies, the process can be more complex, involving an initially excited (LE) state that then relaxes into a twisted intramolecular charge transfer (TICT) state, where the amino group twists relative to the phenyl ring. researchgate.netrsc.orgtum.de This twisting facilitates a more complete charge separation. The emission from this TICT state is often highly red-shifted and its intensity is strongly solvent-dependent. rsc.org For this compound, a similar mechanism involving the formation of a polar ICT state upon excitation is the primary driver for its solvatochromic behavior.

Linear Solvation Energy Relationships and Empirical Solvent Polarity Scales

To quantify the effect of solvent properties on spectroscopic shifts, Linear Solvation Energy Relationships (LSER) are often employed. nih.govasianpubs.org These models correlate a solvent-dependent property, such as the energy of the absorption maximum (ν_max), with empirical solvent polarity parameters. A widely used LSER is the Kamlet-Taft equation:

ν = ν₀ + sπ + aα + bβ*

Where:

ν is the observed spectroscopic property (e.g., absorption frequency).

ν₀ is the value in a reference solvent.

π * is an index of the solvent's dipolarity/polarizability. acs.orgsapub.org

α is a measure of the solvent's hydrogen-bond donor (HBD) acidity. acs.orgsapub.org

β is a measure of the solvent's hydrogen-bond acceptor (HBA) basicity. acs.orgsapub.org

s, a, and b are coefficients that indicate the sensitivity of the spectroscopic property to each solvent parameter. nih.govsapub.org

Fluorescence Emission and Quantum Yield Characteristics

In addition to their solvatochromic absorption, many aminobenzaldehyde derivatives are fluorescent, emitting light upon relaxation from the excited state. The characteristics of this emission, such as its wavelength and efficiency, are also highly dependent on the molecular structure and the surrounding environment.

Photoluminescence Spectra and Emission Maxima

The fluorescence spectrum of this compound and its analogs is typically characterized by a broad, structureless emission band that shows a significant bathochromic (red) shift as solvent polarity increases. This is a direct result of the ICT process described previously.

For example, a study on the closely related 4-(diphenylamino)benzaldehyde (B1293675) showed a fluorescence emission maximum that shifts from shorter wavelengths in nonpolar solvents to longer wavelengths in polar solvents. researchgate.net This large Stokes shift (the difference between the absorption and emission maxima) in polar media is a hallmark of molecules undergoing significant electronic and geometric relaxation in the excited state. ncl.res.in

The table below shows representative photoluminescence data for a related donor-acceptor triphenylamine (B166846) derivative, 4-(diphenylamino)benzaldehyde, in various solvents, illustrating the expected solvatochromic shift.

Data adapted from studies on 4-(diphenylamino)benzaldehyde and related triphenylamine derivatives to illustrate the principle of solvatochromism. researchgate.net

Quantum Yield Determination and Factors Influencing Efficiency

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net The quantum yield of aminobenzaldehyde derivatives is highly sensitive to several factors.

The quantum yield for donor-acceptor molecules is often significantly lower in polar solvents compared to nonpolar ones. This quenching of fluorescence in polar environments is attributed to the stabilization of the ICT state, which can open up non-radiative decay pathways, allowing the molecule to return to the ground state without emitting a photon. Furthermore, the flexibility of the butyl and phenyl groups on the nitrogen atom can contribute to non-radiative decay through molecular vibrations and rotations, which dissipate the excitation energy as heat.

For instance, studies on various fluorescent chalcones and dicyanoanilines show that quantum yields can vary dramatically with small changes in molecular structure and solvent. ncl.res.innih.gov In some cases, aggregation can lead to an enhancement of emission (Aggregation-Induced Emission), a phenomenon observed in 4-(diphenylamino)benzaldehyde, where restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels. researchgate.net

The determination of quantum yield is typically performed using a comparative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or fluorescein (B123965), under identical experimental conditions. researchgate.net

The table below lists quantum yields for several fluorescent dyes, illustrating the typical range of values and the influence of molecular structure.

Data from literature for standard fluorophores and related dye classes. ncl.res.inresearchgate.netnih.gov

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

The optical characteristics of many organic luminophores are significantly influenced by their physical state. While many fluorescent molecules exhibit strong emission in dilute solutions, their luminescence is often quenched in the aggregated state or in the solid form, a phenomenon known as Aggregation-Caused Quenching (ACQ). This is typically due to the formation of non-emissive excimers or aggregates resulting from strong intermolecular π-π stacking interactions.

In contrast, a class of molecules, including derivatives of this compound, demonstrates an opposite behavior termed Aggregation-Induced Emission (AIE). These AIE luminogens (AIEgens) are weakly or non-emissive when molecularly dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. rsc.orgrsc.org This property is highly desirable for applications in solid-state devices like organic light-emitting diodes (OLEDs) and chemical sensors.

For instance, studies on the closely related compound 4-[bis(4-methylphenyl)amino]benzaldehyde have shown that it exhibits aggregation-induced emission enhancement. researchgate.netnih.gov The fluorescence color of this compound was observed to change upon heating a suspension, which was attributed to a morphological transition from an amorphous state to a more emissive crystalline state, identifying it as an AIE-active material. nih.gov This behavior is characteristic of the broader class of triphenylamine-based aldehydes.

The primary mechanism responsible for the AIE phenomenon in molecules like this compound is the Restriction of Intramolecular Motion (RIM) , which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). nih.gov

In a dilute solution, the molecule possesses a high degree of conformational freedom. The butyl and phenyl groups attached to the central nitrogen atom can undergo low-frequency rotational and vibrational motions. Upon photoexcitation, the molecule can readily dissipate the excitation energy through these non-radiative decay pathways, resulting in weak or no fluorescence.

However, in the aggregated or solid state, the molecules are closely packed. This physical constraint and the accompanying intermolecular interactions hinder the free rotation and vibration of the molecular components. nih.gov By blocking these non-radiative decay channels, the excited state is forced to decay radiatively, leading to a significant enhancement of the fluorescence quantum yield and intense solid-state emission. rsc.orgrsc.org The structural design of this compound, with its rotatable phenyl and butyl groups, is archetypal for an AIEgen, where aggregation physically locks the molecule into an emissive conformation.

The specific way in which molecules arrange themselves in the solid state plays a critical role in determining their AIE or ACQ behavior. The nature of the molecular packing and the types of intermolecular interactions (such as hydrogen bonds, C–H···π interactions, or van der Waals forces) dictate the extent to which intramolecular motions are restricted.

In AIEgens, the crystal packing often prevents the formation of strong co-facial π-π stacking that typically leads to ACQ. Instead, a looser packing arrangement with, for example, J-type aggregation or twisted conformations can be favorable for high emission efficiency. The transition from a less-ordered amorphous state to a highly-ordered crystalline state can significantly alter the emission properties. For the analogous compound 4-[bis(4-methylphenyl)amino]benzaldehyde, a morphological change from amorphous particles to crystalline particles was found to be the cause of a fluorescence color change, highlighting the profound impact of the packing mode. nih.gov Different crystalline forms (polymorphs) of the same compound can exhibit distinct emission colors and efficiencies due to variations in their crystal packing and intermolecular interactions. The absence of strong π-π stacking interactions was noted in the crystal structure of a similar triphenylamine derivative, which instead featured packing dominated by hydrogen bonds. nih.gov

Mechanochromic Luminescence and Stimuli-Responsive Emission

Mechanochromic luminescence is a phenomenon where the emission color of a material changes in response to a mechanical stimulus, such as grinding, shearing, or pressing. This property is highly attractive for applications in mechanical sensors, security papers, and data storage.

Triphenylamine derivatives are well-known for exhibiting mechanochromism. researchgate.net Research on 4-[bis(4-methylphenyl)amino]benzaldehyde, a compound structurally similar to this compound, demonstrated this effect clearly. The crystalline form of this compound emits blue light. researchgate.net Upon grinding with a spatula, the emission color changes to greenish-yellow. This change is reversible; the original blue-emissive state can be recovered by heating the ground powder or exposing it to solvent fumes. rsc.orgresearchgate.net

The underlying mechanism for this mechanochromism is a phase transition induced by the mechanical force. Grinding disrupts the ordered crystalline lattice, converting the material into a higher-energy, disordered amorphous or supercooled liquid state. researchgate.net This change in the local environment and molecular conformation alters the energy of the excited state, leading to a bathochromic (red) shift in the emission spectrum. The reversibility of the process upon heating or fuming corresponds to the transition of the molecules from the metastable amorphous state back to the thermodynamically stable crystalline state.

In addition to mechanical stimuli, these materials can also be responsive to other external triggers. For example, some diarylaminobenzaldehyde-based materials have been shown to exhibit vapochromic emission, where their fluorescence changes in the presence of specific chemical vapors. researchgate.net

Two-Photon Absorption (2PA) Properties and Cross-Sections

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy (i.e., double the frequency). This phenomenon is the basis for advanced applications such as two-photon fluorescence microscopy (TPM), 3D microfabrication, and optical data storage. nsf.govlanl.gov Molecules with a Donor-π-Acceptor (D-π-A) structure, like this compound, are prime candidates for exhibiting strong 2PA. In this molecule, the butyl(phenyl)amino group acts as the electron donor and the benzaldehyde (B42025) moiety serves as the electron acceptor, connected via the phenyl ring which acts as the π-bridge.

The efficiency of this process is quantified by the 2PA cross-section (δ₂PA or σ₂PA), typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). A larger 2PA cross-section indicates a higher probability of the two-photon absorption event occurring.

The table below presents 2PA data for a series of tripodal push-pull molecules based on a triphenylamine donor core, illustrating how modifications to the π-linker and acceptor groups influence the maximum 2PA cross-section.

| Compound | π-Linker | Acceptor | Max. 2PA Wavelength (nm) | Max. 2PA Cross-Section (δ₂PA) (GM) | Reference |

|---|---|---|---|---|---|

| Compound 2 | Phenyl | Monocyano | ~625 | ~350 | researchgate.net |

| Compound 4 | Biphenyl (B1667301) | Monocyano | ~675 | ~650 | researchgate.net |

| Compound 5 | Stilbene (B7821643) | Monocyano | ~725 | >1000 | researchgate.net |

| Compound 11 | Thiophene | Monocyano | ~675 | ~200 | researchgate.net |

This interactive table summarizes the two-photon absorption (2PA) properties of selected triphenylamine-based chromophores, showing the impact of structural variations on the 2PA cross-section. researchgate.net

Applications in Advanced Materials and Organic Electronics

Organic Semiconductors and Optoelectronic Devices

The compound's structure, featuring a triphenylamine (B166846) (TPA) moiety, is fundamental to its application in organic semiconductors. TPA derivatives are known for their exceptional charge transport capabilities, making them suitable for various optoelectronic applications. nbinno.comresearchgate.net

Research into TPA-based materials has also shown their potential in creating emissive layers with properties like aggregation-induced emission (AIE) and mechanochromic luminescence (MCL). For instance, a novel TPA derivative, TA-DF-BDM, when used as an emitter in an OLED, resulted in a device with high luminance and efficiency. researchgate.net

In the realm of solar energy, 4-(Butyl(phenyl)amino)benzaldehyde and its structural analogs are instrumental in the development of photovoltaic devices, particularly dye-sensitized solar cells (DSSCs). jst.go.jpnih.gov In DSSCs, TPA-based dyes act as light-harvesters, absorbing solar energy and initiating the process of converting it into electricity. nih.govacs.org The efficiency of these cells is highly dependent on the molecular structure of the dye. acs.org

| Application | Device | Role of TPA derivative | Key Findings |

| Optoelectronics | OLEDs | Hole Transport Layer, Emissive Layer | Enhanced efficiency, deep-blue emission, AIE and MCL properties. researchgate.netrsc.org |

| Photovoltaics | DSSCs | Light-Harvesting Dye | Biomimetic approach with amino-π-bridge-pyranoanthocyanin derivatives shows promise. researchgate.net |

| Photovoltaics | Perovskite Solar Cells | Hole Transport Material (HTM) | Multi-armed TPA structures improve conductivity and cell efficiency. nih.govkorea.ac.kr |

Amorphous Molecular Materials for Electronic Devices

The ability of certain organic compounds to form stable, non-crystalline (amorphous) thin films is crucial for the fabrication of electronic devices.

The aminobenzaldehyde moiety, a key feature of this compound, is a building block in the design of molecular glasses. These are amorphous materials with a high glass transition temperature, which imparts thermal stability. The synthesis of such materials often involves creating derivatives of 4-aminobenzaldehyde (B1209532) to achieve desired properties. nih.gov For example, 4-(Diphenyl-amino)-benzaldehyde 4-phenyl-thio-semicarbazone has been synthesized and its crystal structure analyzed, revealing insights into its molecular conformation and intermolecular interactions. nih.gov Other synthetic efforts have focused on creating various 4-phenacyloxy benzaldehyde (B42025) derivatives. orientjchem.org

The production of uniform thin films is a critical step in manufacturing electronic devices. measurlabs.com Various techniques are employed for this purpose, including spin coating, dip coating, and spray coating. northumbria.ac.uk The quality of these films, in terms of thickness, composition, and purity, directly impacts the electrical and optical properties of the final device. measurlabs.com

Characterization of these thin films is essential to ensure they meet the required specifications for electronic applications. mdpi.com Techniques such as X-ray reflectometry (XRR) are used to determine film thickness, density, and roughness, while time-of-flight elastic recoil detection analysis (TOF-ERDA) can provide accurate compositional information. measurlabs.com Electrical characterization methods, like the Van der Pauw technique, are used to measure the resistivity of the films. researchgate.net The performance of organic thin-film transistors (OTFTs), for example, is highly dependent on the deposition method and the resulting film crystallinity. nih.gov

| Thin Film Deposition Technique | Description |

| Spin Coating | A liquid precursor is spun at high speed to create a thin, uniform film. northumbria.ac.uk |

| Dip Coating | A substrate is immersed in and withdrawn from a solution at a controlled rate. northumbria.ac.uk |

| Spray Coating | A liquid precursor is sprayed onto a substrate surface. northumbria.ac.uk |

Role of Triphenylamine (TPA) and Related Moieties as Hole-Transporting and Light-Emitting Units

The triphenylamine (TPA) core is a cornerstone in the design of materials for organic electronics due to its inherent hole-transporting and light-emitting properties. nbinno.com Its non-planar, propeller-like structure and the electron-donating nature of the nitrogen atom are key to these functions. nbinno.comresearchgate.net

TPA derivatives are widely recognized as excellent hole transport materials (HTMs). nih.govjst.go.jpnih.gov Their high hole mobility and thermal stability make them ideal for use in OLEDs and solar cells. nbinno.comnih.gov The energy levels of TPA derivatives can be fine-tuned through chemical modification to match those of other materials in a device, facilitating efficient charge injection and transport. rsc.org

In addition to their role in charge transport, TPA moieties can also serve as the light-emitting component in OLEDs. researchgate.net By incorporating different aromatic groups, the emission color can be tuned across the visible spectrum. researchgate.net Some TPA derivatives exhibit aggregation-induced emission (AIE), where the molecules become highly emissive in the solid state, a desirable property for bright and efficient OLEDs. researchgate.net The combination of both hole-transporting and light-emitting functionalities in a single molecule can simplify device architecture and improve performance. rsc.org

Electrochromic Materials Based on Aminobenzaldehyde Derivatives

The field of advanced materials has seen significant interest in organic electrochromic compounds due to their potential applications in smart windows, displays, and other optoelectronic devices. Among these, derivatives of aminobenzaldehyde, particularly those incorporating triarylamine moieties, have emerged as a promising class of materials. These compounds exhibit reversible changes in their optical properties upon the application of an electrical potential. The underlying principle of electrochromism in these materials is the ability of the amine nitrogen to undergo facile and reversible oxidation, leading to the formation of stable radical cations, which alters the electronic structure and, consequently, the absorption of light.

Polymers and small molecules derived from aminobenzaldehydes, such as those based on a triphenylamine (TPA) core, are particularly noteworthy. The TPA unit serves as a robust electron-donating group and a stable hole-transporting moiety. researchgate.net The presence of an aldehyde group can offer a site for further polymerization or modification, allowing for the creation of a wide array of electrochromic polymers. The general structure, often a donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) framework, allows for fine-tuning of the electrochemical and optical properties by modifying the donor, acceptor, or the π-conjugated bridge.

Research into triphenylamine-based polymers has shown that their electro-optical behavior is highly dependent on their molecular structure. For instance, the introduction of substituent groups on the phenyl rings of the TPA core can significantly influence the oxidation potential, color of the oxidized state, and stability of the resulting material.

Detailed Research Findings

While specific research focusing exclusively on this compound is limited in publicly available literature, extensive studies on analogous triphenylamine and aminobenzaldehyde derivatives provide a strong basis for understanding its potential electrochromic behavior. These studies reveal key insights into how structural modifications impact performance.

For example, research on polyamides and polyimides containing TPA units demonstrates that these polymers exhibit excellent electrochemical and electrochromic stability. ntu.edu.twmdpi.com The incorporation of bulky substituents, such as tert-butyl groups, at the para-position of the TPA's pendent phenyl groups can prevent unwanted coupling reactions during oxidation, thereby enhancing the material's redox stability and cycle life. mdpi.com In the context of this compound, the butyl group on the nitrogen atom would similarly contribute to the solubility and processing characteristics of the derived polymers, while the fundamental electrochromic activity would stem from the triphenylamine-like core.

The electrochemical polymerization of TPA-containing monomers is a common method to produce electrochromic thin films. ntu.edu.tw This process involves the oxidative coupling of TPA radical cations. The resulting polymers typically exhibit multiple reversible oxidation states, each associated with a distinct color. For instance, polyimides generated from TPA-diimide monomers have been shown to switch from a colorless neutral state to orange-yellowish and then to blue upon oxidation. ntu.edu.tw Some TPA-based polymers are also capable of undergoing reduction, leading to additional color states and thus, multi-color electrochromism. ntu.edu.tw

The solvent and electrolyte system can also play a crucial role in the electrochromic performance. Studies on poly(N-alkyldiphenylamine) polymers have shown that these materials are reversibly dopable in both organic and aqueous solutions, exhibiting multiple color changes under potential cycling. rsc.org

The following tables summarize the electrochromic properties of various polymers derived from triphenylamine and its analogues, which can be considered indicative of the potential performance of materials based on this compound.

Table 1: Electrochemical and Optical Properties of Triphenylamine-Based Electrochromic Polymers

| Polymer/Monomer | Oxidation Potential (V vs. Ag/AgCl) | Color Change (Neutral to Oxidized) | Optical Contrast (%) | Switching Time (s) |

| Polyimide from TPA-diimide (PI-E) ntu.edu.tw | 0.95, 1.35 | Colorless to Orange-Yellowish/Blue | - | - |

| Polyamides with di-tert-butyl-substituted TPA ntu.edu.tw | 0.57-0.60, 0.95-0.98 | Colorless/Pale Yellowish to Green/Blue | - | - |

| Polyimide TPA-BIA-PI nih.gov | - | Yellow to Dark Blue | - | 13 (coloring) / 16 (bleaching) |

| Polyimide TPA-BIB-PI nih.gov | - | Yellow to Green | - | 13.9 (coloring) / 9.5 (bleaching) |

Data presented is for analogous compounds and serves as a reference.

Table 2: Spectroelectrochemical Data for Analogous Triphenylamine-Based Polymers

| Polymer Film | Neutral State λmax (nm) | Oxidized State λmax (nm) |

| Polyimide from TPA-diimide (PI-E) ntu.edu.tw | ~380 | ~520, ~750 |

| Polyimide TPA-BIA-PI nih.gov | ~314 | ~755 |

| Polyimide TPA-BIB-PI nih.gov | ~346 | ~762 |

Data presented is for analogous compounds and serves as a reference.

Chemosensing and Fluorescent Probe Development

Aminobenzaldehyde Derivatives in Fluorescent Sensor Design

Aminobenzaldehyde derivatives are a class of compounds frequently utilized as building blocks for fluorescent sensors. Their core structure, which combines an amino group (an electron donor) and a benzaldehyde (B42025) group, can be readily modified to tune their photophysical properties. The design of such sensors often relies on mechanisms like Photoinduced Electron Transfer (PET), where the fluorescence is initially 'off' and is 'turned on' upon interaction with a specific analyte. mdpi.com While a related compound, 4-[bis(4-methylphenyl)amino] benzaldehyde, has been synthesized and its chromism studied, specific design principles employing the butyl-phenyl-amino variant are not detailed in the literature. nih.gov

Detection of Specific Metal Ions (e.g., Cu²⁺, Zn²⁺) using Aminobenzaldehyde-based Probes

Fluorescent probes based on aminobenzaldehyde and related structures have been developed for the detection of various metal ions. For instance, some Schiff base sensors have shown selectivity for ions like Fe³⁺ and Cu²⁺. nih.gov However, no studies were found that specifically utilize 4-(Butyl(phenyl)amino)benzaldehyde for the detection of Cu²⁺, Zn²⁺, or other metal ions. Therefore, no data on its binding affinity, detection limits, or selectivity for these ions can be provided.

Sensing of Biological Analytes (e.g., pH, Glutathione, Amino Acids)

The aminobenzaldehyde scaffold is also used to create probes for important biological molecules and parameters.

pH Sensing: The amino group in these derivatives can be protonated or deprotonated depending on the pH, leading to a change in fluorescence. This property is exploited to create pH sensors. illinois.edu

Glutathione (GSH) Sensing: Probes for glutathione, a key antioxidant in cells, have been designed, though specific examples using this compound are absent from the literature. illinois.edu

Amino Acid Sensing: The aldehyde group can react reversibly with amino acids to form imines, a reaction that can be coupled to a fluorescence response. researchgate.net

Without specific research, it is not possible to report on the efficacy, sensitivity, or operational range of this compound for these biological analytes.

Elucidation of Binding Mechanisms and Selectivity in Probe-Analyte Interactions

The selectivity of a fluorescent probe is crucial for its utility. It must interact preferentially with its target analyte over other potentially interfering species present in the sample. illinois.edu Mechanisms governing this selectivity often involve a combination of factors, including the specific binding site's geometry, electronic properties, and the nature of the interaction (e.g., covalent bond formation, coordination, or weaker intermolecular forces). For many amine-based probes, a common mechanism for fluorescence "turn-on" sensing is the inhibition of Photoinduced Electron Transfer (PET) upon analyte binding. mdpi.com While this is a general principle, the specific binding mechanism and selectivity profile for this compound have not been experimentally determined or published.

Computational Validation of Sensing Mechanisms in Aminobenzaldehyde-based Probes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for validating and predicting the properties of fluorescent probes. rsc.org These studies can model the electronic structure, energy levels of molecular orbitals (HOMO/LUMO), and predict absorption and emission spectra. nih.govrsc.org Such calculations help to rationalize the observed sensing mechanisms and can guide the design of new and improved probes. However, no specific DFT or other computational studies focused on the sensing mechanisms of this compound could be located.

Future Research Directions and Emerging Trends

Exploration of Novel Aminobenzaldehyde Architectures for Tailored Advanced Properties

The core structure of 4-(Butyl(phenyl)amino)benzaldehyde provides a robust platform for chemical modification, enabling the fine-tuning of its electronic and optical properties. Future research will likely focus on the systematic exploration of novel aminobenzaldehyde architectures to achieve properties tailored for specific advanced applications. By strategically modifying the N-alkyl and N-aryl substituents, as well as the benzaldehyde (B42025) ring, researchers can manipulate the molecule's electron-donating and accepting characteristics.

One promising avenue of investigation involves the synthesis of a diverse library of 4-(dialkylamino)benzaldehyde and 4-(diaryl)aminobenzaldehyde derivatives. For instance, expanding on the 4-(diethylamino)benzaldehyde scaffold has already shown that subtle changes to the alkyl groups can significantly impact biological activity, such as the inhibition of aldehyde dehydrogenase (ALDH) isoforms. acs.org This principle can be extended to modulate properties relevant to materials science. For example, introducing different functional groups on the phenyl ring or varying the length and branching of the butyl chain in this compound could lead to materials with tailored fluorescence, nonlinear optical (NLO) properties, or enhanced thermal stability.

Furthermore, the synthesis and characterization of aminobenzaldehydes with extended π-conjugated systems are expected to be a key area of research. Incorporating additional aromatic or heteroaromatic rings into the molecular structure can lead to significant bathochromic shifts in absorption and emission spectra, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The development of such compounds, like 4-[bis(4-methylphenyl)amino] benzaldehyde, which has been studied for its solvatofluorochromism and mechanofluorochromism, highlights the potential for creating environmentally sensitive materials. nih.gov

Integration of this compound into Multifunctional Material Systems

The unique properties of this compound make it an attractive building block for the creation of multifunctional material systems. The integration of this and related aminobenzaldehyde derivatives into polymers, metal-organic frameworks (MOFs), and other complex architectures is a burgeoning research area. Such integration can impart the intrinsic properties of the aminobenzaldehyde moiety to the bulk material, leading to synergistic effects and novel functionalities.

In the realm of polymer science, this compound can be incorporated as a functional monomer or a dopant in various polymer matrices. This could lead to the development of photorefractive polymers for holographic data storage, electro-optic polymers for high-speed optical communications, and fluorescent polymers for sensing applications. The aldehyde group provides a convenient handle for further chemical reactions, allowing for the covalent attachment of the chromophore to a polymer backbone, which can improve the material's stability and processability.